![molecular formula C19H23BrN6O3 B2405290 8-{[(1E)-2-(5-bromo-2-methoxyphenyl)-1-azavinyl]amino}-3-methyl-7-(3-methylbut yl)-1,3,7-trihydropurine-2,6-dione CAS No. 949665-68-3](/img/no-structure.png)
8-{[(1E)-2-(5-bromo-2-methoxyphenyl)-1-azavinyl]amino}-3-methyl-7-(3-methylbut yl)-1,3,7-trihydropurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-{[(1E)-2-(5-bromo-2-methoxyphenyl)-1-azavinyl]amino}-3-methyl-7-(3-methylbut yl)-1,3,7-trihydropurine-2,6-dione is a useful research compound. Its molecular formula is C19H23BrN6O3 and its molecular weight is 463.336. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Bromophenol Coupling
Research on bromophenols coupled with nucleoside base derivatives, similar in structure to the compound , shows potential applications in natural product chemistry and bioactive compound discovery. One such study involved isolating new bromophenols and brominated tetrahydroisoquinolines from the red alga Rhodomela confervoides (Ma et al., 2007).
Fluorescence Properties
The synthesis of specific compounds like phthalimid-3-yl and-4-yl aminoethylenes and pyrroloquinolines, which have similar bromo and methoxyphenyl components, reveals interesting fluorescence properties. These properties are useful in developing fluorescent dyes for various applications (Rangnekar & Rajadhyaksha, 1987).
PET Ligand Synthesis
A compound structurally similar to the one has been synthesized for use as a PET ligand in clinical studies. Although this specific ligand was not successful for its intended purpose, the methodology provides insights into the synthesis of complex organic molecules for medical imaging (Majo et al., 2008).
Antagonist Synthesis
Compounds with similar structural features have been synthesized for potential use as antagonists in drug development. For example, the synthesis of an orally active CCR5 antagonist demonstrates the relevance of such structures in therapeutic applications (Ikemoto et al., 2005).
Eigenschaften
CAS-Nummer |
949665-68-3 |
|---|---|
Molekularformel |
C19H23BrN6O3 |
Molekulargewicht |
463.336 |
IUPAC-Name |
8-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione |
InChI |
InChI=1S/C19H23BrN6O3/c1-11(2)7-8-26-15-16(25(3)19(28)23-17(15)27)22-18(26)24-21-10-12-9-13(20)5-6-14(12)29-4/h5-6,9-11H,7-8H2,1-4H3,(H,22,24)(H,23,27,28)/b21-10+ |
InChI-Schlüssel |
YYAHHFWAAQECFS-UFFVCSGVSA-N |
SMILES |
CC(C)CCN1C2=C(N=C1NN=CC3=C(C=CC(=C3)Br)OC)N(C(=O)NC2=O)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


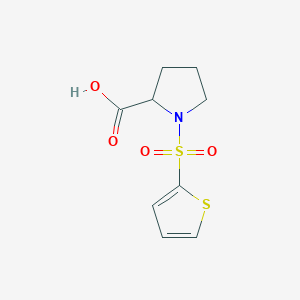
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2405208.png)
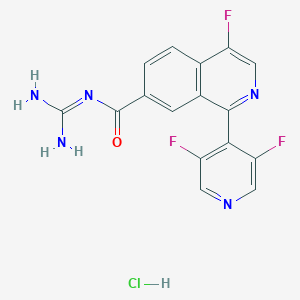


![N-(1,3-benzodioxol-5-ylmethyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2405214.png)
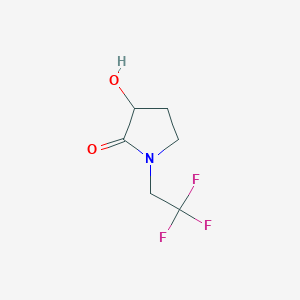
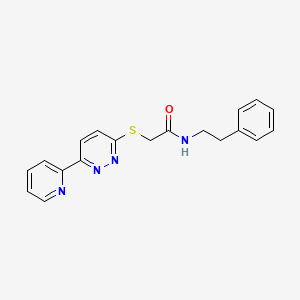
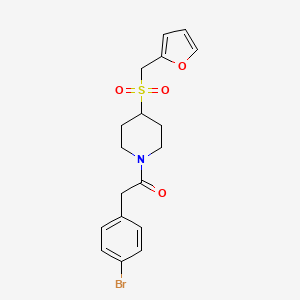

![4-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2405222.png)
![7-[6-(4-benzylpiperazin-1-yl)-6-oxohexyl]-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2405226.png)
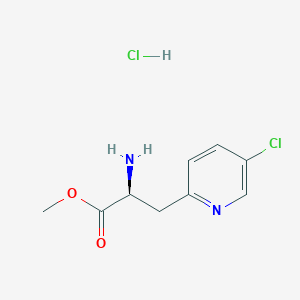
![4,5-Dihydroacenaphtho[5,4-d]thiazol-8-amine](/img/structure/B2405230.png)
